molecular formula C16H15NO2 B8063310 Anisole;1H-indole-2-carbaldehyde

Anisole;1H-indole-2-carbaldehyde

Cat. No.: B8063310
M. Wt: 253.29 g/mol
InChI Key: YSBGWZCPAPQJBI-UHFFFAOYSA-N
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Description

Anisole (methoxybenzene, C₆H₅OCH₃, CAS 100-66-3) is a simple aromatic ether widely studied in catalytic hydrogenolysis and biomass conversion. It serves as a model compound for lignin-derived oxygenates, with applications in bio-oil upgrading to hydrocarbons like benzene . Key reactions include demethoxylation over Cu (111) or Pt/Al₂O₃ catalysts, governed by first-order kinetics .

1H-Indole-2-carbaldehyde (C₉H₇NO, CAS 771-50-6) is a heterocyclic aldehyde with a formyl group at position 2 of the indole ring. It is a precursor in pharmaceutical and organic synthesis, such as forming thiazol-indole hybrids via condensation with aminothiazolones . Its derivatives exhibit varied reactivity based on substituent positions, as seen in isomers like indole-3- and -4-carbaldehydes .

Properties

IUPAC Name

anisole;1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.C7H8O/c11-6-8-5-7-3-1-2-4-9(7)10-8;1-8-7-5-3-2-4-6-7/h1-6,10H;2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBGWZCPAPQJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1.C1=CC=C2C(=C1)C=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties and Reactivity of Anisole and Analogues
Compound Structure Key Reaction (Catalyst) Rate-Limiting Step Reaction Rate (s⁻¹) Selectivity Notes
Anisole C₆H₅OCH₃ Demethoxylation (Cu (111)) –CH₃ dissociation 1.95 × 10²³ Lower benzene selectivity vs. catechol
Catechol C₆H₄(OH)₂ Dehydroxylation (Cu (111)) –OH dissociation 99.6 × 10²³ 99x favored over anisole
Guaiacol C₆H₄(OH)(OCH₃) Demethoxylation/dehydroxylation –OCH₃ or –OH dissociation N/A Ortho-substituents enhance benzene selectivity
Phenol C₆H₅OH Dehydroxylation (Cu (111)) –OH dissociation N/A Intermediate in anisole/catechol pathways

Key Findings :

  • Reactivity: Catechol exhibits higher reactivity than anisole in hydrogenolysis due to its dual hydroxyl groups, which facilitate dehydroxylation . Anisole’s methoxy group requires higher energy for demethoxylation, making it less reactive .
  • Selectivity : Ortho-substituents (e.g., in guaiacol) improve benzene selectivity by stabilizing intermediates on catalyst surfaces .
  • Catalytic Pathways : Pt/Al₂O�3 converts anisole via hydrodeoxygenation (HDO) and hydrogenation, while Cu (111) favors direct demethoxylation .
Table 2: Comparison of 1H-Indole-2-Carbaldehyde with Isomers
Compound Position Melting Point (°C) Synthesis Method Key Applications
1H-Indole-2-carbaldehyde 2 232–234 Condensation with aminothiazolones Pharmaceutical hybrids
1H-Indole-3-carboxaldehyde 3 193–198 Friedel-Crafts acylation Ligand synthesis
1H-Indole-4-carbaldehyde 4 140–146 Borohydride reduction Organic intermediates
1H-Indole-5-carboxylic acid 5 208–210 Acid-catalyzed cyclization Polymer precursors

Key Findings :

  • Physical Properties : Melting points vary significantly with substituent position. Indole-2-carbaldehyde has the highest (232–234°C), likely due to stronger crystal packing .
  • Synthesis: Indole-2-carbaldehyde derivatives are synthesized via condensation (e.g., with aminothiazolones in acetic acid) , while indole-3-carboxaldehyde uses Friedel-Crafts acylation .
  • Reactivity : The aldehyde group at position 2 enhances electrophilicity, enabling nucleophilic additions critical for heterocyclic hybrid formation .

Mechanistic and Catalytic Insights

  • Demethoxylation proceeds via cleavage of the C–O bond in the methoxy group, forming phenol intermediates .
  • 1H-Indole-2-Carbaldehyde : The electron-withdrawing aldehyde group at position 2 directs electrophilic substitution to positions 5 and 7 of the indole ring. This regioselectivity is exploited in synthesizing bioactive compounds .

Industrial and Environmental Relevance

  • Anisole : A lignin model compound in biorefinery research. Its conversion to benzene aligns with renewable hydrocarbon production goals .
  • 1H-Indole-2-Carbaldehyde : Used in high-value chemical synthesis, such as antitumor agents and fluorescent probes .

Preparation Methods

Knoevenagel Condensation and Azidocinnamate Formation

Methyl 2-azidoacetate (14 ) undergoes Knoevenagel condensation with 4-methoxybenzaldehyde (15 ) in the presence of methoxide ions. Optimized molar ratios (1:3:3 for benzaldehyde:azidoacetate:methoxide) and low-temperature conditions (−20°C to 0°C) yield methyl 2-azido-3-(4-methoxyphenyl)acrylate (16 ) in 58–93% yield. Elevated azidoacetate stoichiometry (1:10:10) enhances yields to 93% for unhindered substrates.

Thermolytic Cyclization to Indole-2-carboxylates

The azidocinnamate 16 undergoes thermolytic cyclization in anhydrous xylene (40 mM concentration) at reflux, forming methyl 5-methoxy-1H-indole-2-carboxylate (17 ) in 88.6–94.6% yield. Dilute conditions prevent dimerization, while iron(II) triflate catalysis in tetrahydrofuran (THF) offers marginal improvements for electron-deficient substrates.

Harley-Mason’s Reduction-Oxidation Protocol

Harley-Mason’s method converts indole-2-carboxylate esters to the corresponding aldehydes via a two-step reduction-oxidation sequence.

Reduction of Indole-2-carboxylates to 2-Hydroxymethylindoles

Methyl 5-methoxy-1H-indole-2-carboxylate (4a ) is reduced with lithium aluminium hydride (LiAlH₄) in dry ether, yielding 5-methoxy-1H-indole-2-methanol (7a ) as a crystalline intermediate. Stoichiometric LiAlH₄ (2.5 eq.) ensures complete reduction, with yields exceeding 85%.

Oxidation to 5-Methoxy-1H-indole-2-carbaldehyde

The alcohol 7a is oxidized with activated manganese dioxide (MnO₂) in anhydrous dichloromethane, affording 5-methoxy-1H-indole-2-carbaldehyde (8a ) in 41% yield after chromatographic purification. Prolonged reaction times (12–24 h) and exclusion of moisture are critical to minimizing overoxidation byproducts.

Taylor’s Oxidation of 2-Hydroxymethylindoles

Taylor’s method directly oxidizes 2-hydroxymethyl-5-methoxyindole (7a ) to the aldehyde using potassium permanganate (KMnO₄) in acetone. However, this route suffers from poor yields (≤20%) due to competing side reactions, including indole ring degradation and aldehyde dimerization.

Comparative Analysis of Synthesis Routes

MethodKey StepsYield (%)AdvantagesLimitations
Hemetsberger–KnittelKnoevenagel, cyclization88–94High regioselectivity, scalableRequires anhydrous conditions
Harley-MasonLiAlH₄ reduction, MnO₂ oxidation41Reliable, avoids harsh oxidantsLow yield, laborious purification
TaylorKMnO₄ oxidation≤20Single-stepPoor yield, side reactions

Optimization Strategies and Challenges

Regiochemical Control in Hemetsberger–Knittel Synthesis

Substituted benzaldehydes influence indole substitution patterns. For example, 4-methoxybenzaldehyde yields exclusively 5-methoxyindole-2-carboxylates, whereas 3-methoxybenzaldehyde produces regioisomeric mixtures. Steric and electronic effects during cyclization dictate positional selectivity.

Purification of Indole-2-carbaldehydes

Chromatographic separation on alumina or silica gel is essential for removing impurities from aldehyde products. Harley-Mason’s method often requires repeated chromatography due to residual alcohols and oxidized byproducts .

Q & A

Q. What are the common synthetic routes for preparing 1H-indole-2-carbaldehyde derivatives, and how can reaction conditions be optimized for purity and yield?

  • Methodological Answer : 1H-Indole-2-carbaldehyde derivatives are synthesized via formylation reactions using Vilsmeier-Haack conditions (POCl₃/DMF) or direct oxidation of indole-2-methanol. Optimization involves:
  • Temperature control : Maintaining 0–5°C during formylation minimizes side reactions .
  • Catalyst selection : Lewis acids like ZnCl₂ improve regioselectivity in electrophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can the catalytic conversion of anisole be monitored, and what analytical techniques are suitable for identifying primary products?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies anisole consumption and detects intermediates like phenol and methylcyclohexane .
  • Kinetic analysis : Pseudo-first-order rate constants are calculated using time-dependent concentration profiles (e.g., Pt/Al₂O₃ catalysis in H₂ at 300°C) .
  • In situ FTIR spectroscopy : Tracks C-O bond cleavage in real-time during hydrodeoxygenation .

Q. What are the key structural characterization techniques for confirming the identity of 1H-indole-2-carbaldehyde derivatives?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic P21/c space group for 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, a=12.6886 Å, β=105.374°) .
  • NMR spectroscopy :
  • ¹H NMR : Aldehyde protons appear at δ 9.8–10.2 ppm; indole NH signals at δ 11.5–12.0 ppm .
  • ¹³C NMR : Carbonyl carbons resonate at δ 185–190 ppm .

Advanced Research Questions

Q. How do substituents (e.g., fluoro, methoxy) at the 5-, 6-, or 7-positions of 1H-indole-2-carbaldehyde affect its electronic properties and reactivity?

  • Methodological Answer :
  • Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to predict electrophilic/nucleophilic sites. For example, 7-fluoro substitution increases electrophilicity at C3 due to inductive effects .
  • Cyclic voltammetry : Measures redox potentials; electron-withdrawing groups (e.g., -F) lower HOMO energies, reducing oxidation susceptibility .

Q. What strategies can resolve contradictions in kinetic data when analyzing anisole conversion over different catalysts?

  • Methodological Answer :
  • Mechanistic studies : Use isotopic labeling (e.g., D₂ instead of H₂) to distinguish hydrogenation pathways .
  • Activation energy comparison : Arrhenius plots (ln k vs. 1/T) identify rate-limiting steps (e.g., methyl group transfer vs. hydrodeoxygenation) .
  • Catalyst characterization : TEM and XPS assess metal dispersion and oxidation states, which correlate with activity discrepancies .

Q. How do 1H-indole-2-carbaldehyde derivatives interact with biomolecules (e.g., enzymes or DNA), and what experimental assays validate these interactions?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina predicts binding modes with targets like cytochrome P450 (binding energy < -8 kcal/mol suggests strong inhibition) .
  • Fluorescence quenching : Monitor tryptophan residue interactions in albumin (Stern-Volmer plots quantify binding constants) .
  • MTT assays : Evaluate cytotoxicity in cancer cell lines (IC₅₀ values < 10 μM indicate therapeutic potential) .

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